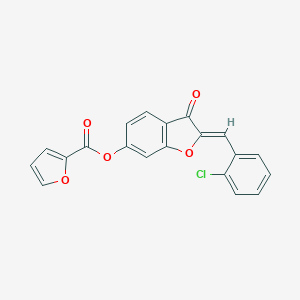
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, commonly known as CBDOF, is a synthetic compound that belongs to the class of benzofuran derivatives. CBDOF has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
CBDOF has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and drug discovery. CBDOF has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo, making it a promising candidate for the development of new therapeutic agents. CBDOF has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of CBDOF is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. CBDOF has been shown to inhibit the activity of certain enzymes and transcription factors involved in inflammation and oxidative stress, leading to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species. CBDOF has also been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
CBDOF has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. CBDOF has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and other immune cells. CBDOF has also been shown to reduce oxidative stress and lipid peroxidation, potentially through the activation of antioxidant enzymes and the inhibition of reactive oxygen species. In addition, CBDOF has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of various signaling pathways involved in cell growth and survival.
実験室実験の利点と制限
CBDOF has several advantages for use in lab experiments, including its potent activity, high selectivity, and low toxicity. CBDOF can be easily synthesized in the lab using standard chemical techniques, and its activity can be easily measured using various biochemical and cellular assays. However, CBDOF also has some limitations, including its poor solubility in aqueous solutions and its potential for non-specific binding to cellular components. These limitations can be overcome through the use of appropriate solvents and experimental conditions.
将来の方向性
There are several future directions for research on CBDOF, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CBDOF has been shown to exhibit neuroprotective effects in vitro and in vivo, potentially through the modulation of various signaling pathways involved in neuronal survival and function. CBDOF may also have applications in the treatment of other diseases, such as cardiovascular disease and diabetes, through its anti-inflammatory and antioxidant activities. Further research is needed to fully understand the mechanism of action of CBDOF and to develop more potent and selective derivatives for use in therapeutic applications.
合成法
The synthesis of CBDOF involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid in the presence of a base catalyst. The resulting intermediate is then treated with 2,3-dihydrobenzofuran-6-carboxylic acid to yield the final product, CBDOF. The synthesis of CBDOF is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
特性
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKLJJBDNDNRRO-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-[2-(3,4-dimethoxyphenyl)-1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B357024.png)
![2-(benzylsulfanyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357026.png)
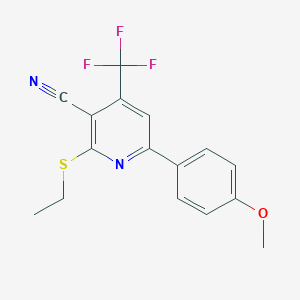
![3-chloro-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B357029.png)
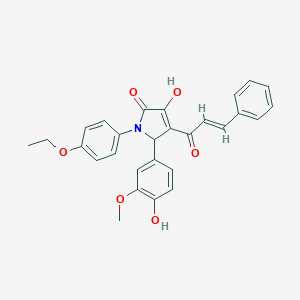

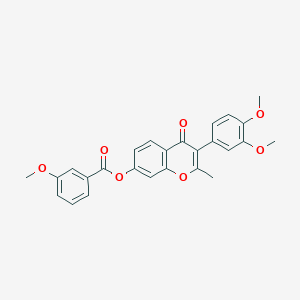

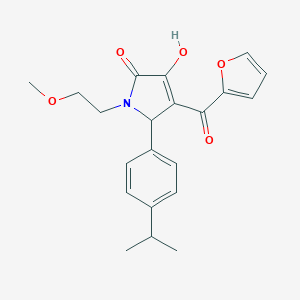
![ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B357041.png)

![2-imino-1-isopropyl-10-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B357046.png)
![4-{1-acetyl-3-[2-(acetyloxy)-5-chlorophenyl]-4,5-dihydro-1H-pyrazol-5-yl}-2-methoxyphenyl acetate](/img/structure/B357048.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357051.png)